Icariside II vs. Icariin: 38-Fold Superior PDE5 Inhibition Confers Nanomolar Potency
Icariside II (ICS II) demonstrates a profound increase in PDE5 inhibitory activity compared to its parent compound, icariin. The removal of the glucose moiety at the C-7 position eliminates steric hindrance, enabling a direct and potent interaction with the enzyme's active site [1].
| Evidence Dimension | In vitro PDE5A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 156 nM |
| Comparator Or Baseline | Icariin: 5.9 µM (5900 nM) |
| Quantified Difference | Approximately 38-fold more potent |
| Conditions | Human recombinant PDE5A1 enzyme assay |
Why This Matters
This nanomolar potency positions Icariside II as the preferred lead compound for PDE5-targeted therapeutic development, reducing the required dose and potential off-target effects compared to icariin.
- [1] Ning, H., et al. Potent Inhibition of Human Phosphodiesterase-5 by Icariin Derivatives. J. Nat. Prod. 2008, 71(1), 108-111. View Source
